molecular formula C8H3BrN2 B1266475 4-Bromoisophthalonitrile CAS No. 22433-89-2

4-Bromoisophthalonitrile

Cat. No. B1266475
CAS RN: 22433-89-2
M. Wt: 207.03 g/mol
InChI Key: WQMGDEDMARMXQE-UHFFFAOYSA-N
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Description

4-Bromoisophthalonitrile is a chemical compound with the molecular formula C8H3BrN2. It is also known by other names such as 4-bromobenzene-1,3-dicarbonitrile and 4-Bromo-1,3-benzenedicarbonitrile .


Molecular Structure Analysis

The molecular structure of 4-Bromoisophthalonitrile consists of a benzene ring substituted with a bromine atom and two nitrile groups. The IUPAC name for this compound is 4-bromobenzene-1,3-dicarbonitrile . The compound has a molecular weight of 207.03 g/mol .


Physical And Chemical Properties Analysis

4-Bromoisophthalonitrile has a molecular weight of 207.03 g/mol. It has a computed XLogP3-AA value of 2.1, indicating its lipophilicity. It has no hydrogen bond donors, two hydrogen bond acceptors, and no rotatable bonds. Its exact mass and monoisotopic mass are 205.94796 g/mol. It has a topological polar surface area of 47.6 Ų .

Scientific Research Applications

Chemical Engineering

4-Bromoisophthalonitrile: is utilized in chemical engineering processes, particularly in the synthesis of fine chemicals. Its reactivity allows for the production of complex molecules through multi-step syntheses, which are often required in the manufacture of specialty chemicals .

Analytical Chemistry

In analytical chemistry, 4-Bromoisophthalonitrile can be used as a standard or reference compound in various spectroscopic methods. Its distinct spectral properties enable the calibration of instruments and the validation of analytical methods .

Environmental Science

This compound may also find applications in environmental science, particularly in the study of organic pollutants. Its structural similarity to certain contaminants allows researchers to study its behavior in the environment, which can provide insights into the fate and transport of hazardous organic compounds .

Safety and Hazards

4-Bromoisophthalonitrile can cause severe skin burns and eye damage. It may also cause allergy or asthma symptoms or breathing difficulties if inhaled . It’s important to handle this compound with appropriate safety measures.

Mechanism of Action

properties

IUPAC Name

4-bromobenzene-1,3-dicarbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3BrN2/c9-8-2-1-6(4-10)3-7(8)5-11/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQMGDEDMARMXQE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C#N)C#N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00176976
Record name 1,3-Benzenedicarbonitrile, 4-bromo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00176976
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromoisophthalonitrile

CAS RN

22433-89-2
Record name 4-Bromo-1,3-benzenedicarbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=22433-89-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,3-Benzenedicarbonitrile, 4-bromo-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022433892
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,3-Benzenedicarbonitrile, 4-bromo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00176976
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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